molecular formula C7H13NO2 B1362604 5,5-Diethyl-1,3-oxazolidin-2-one CAS No. 63461-25-6

5,5-Diethyl-1,3-oxazolidin-2-one

Cat. No. B1362604
CAS RN: 63461-25-6
M. Wt: 143.18 g/mol
InChI Key: WKESKZXXTJESEK-UHFFFAOYSA-N
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Description

5,5-Diethyl-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.19 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Synthesis Analysis

The synthesis of oxazolidin-2-ones, including 5,5-Diethyl-1,3-oxazolidin-2-one, has been a topic of interest in the scientific community . One efficient approach towards the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds involves a combination of an asymmetric aldol and a modified Curtius protocol . This method uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .


Molecular Structure Analysis

The InChI code for 5,5-Diethyl-1,3-oxazolidin-2-one is 1S/C7H13NO2/c1-3-7(4-2)5-8-6(9)10-7/h3-5H2,1-2H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

Oxazolidin-2-ones are interesting heterocyclic compounds with uses both as pharmaceuticals and as key synthetic intermediates . They have demonstrated a wide spectrum of pharmacological properties . For instance, linezolid (LZD), the first synthetic oxazolidin-2-one antimicrobial agent, has shown potent efficacy against Gram-positive bacteria through the inhibition of bacterial protein synthesis .


Physical And Chemical Properties Analysis

5,5-Diethyl-1,3-oxazolidin-2-one is a powder that is stored at 4 degrees Celsius . It has a melting point of 53-56 degrees Celsius .

Scientific Research Applications

Synthesis and Antibacterial Activity

Oxazolidinones, including 5,5-Diethyl-1,3-oxazolidin-2-one derivatives, are explored for their potent antibacterial properties against multidrug-resistant Gram-positive bacteria. The novel synthesis methods for these compounds aim at improving efficacy against pathogens like staphylococci, streptococci, and enterococci, with notable comparisons to established antibiotics such as vancomycin. The synthesis process often involves asymmetric methods yielding high enantiomeric purity, essential for their biological activity (Brickner et al., 1996).

Role in Synthetic Organic Chemistry

The 1,3-oxazolidin-2-one nucleus is a significant heterocycle in synthetic organic chemistry, appreciated for its versatility. This compound serves as a scaffold for the development of various synthetic approaches, including as chiral auxiliaries in asymmetric synthesis and protective groups for 1,2-aminoalcohols. Its adoption in creating oxazolidinone-based drugs like Linezolid underscores its pharmaceutical importance (Zappia et al., 2007).

Enzymatic Synthesis and Kinetic Modeling

Research into enzymatic synthesis using oxazolidinones involves exploring green chemistry approaches for creating these compounds. For example, the synthesis of 3-ethyl-1,3-oxazolidin-2-one using immobilized lipases demonstrates the potential for environmentally friendly production methods. This research provides insights into the reaction mechanisms and kinetic modeling of oxazolidinone synthesis, highlighting the role of oxazolidinones in sustainable chemical processes (Yadav & Pawar, 2014).

Novel Applications and Mechanisms

Recent studies have also explored oxazolidinones for applications beyond their antibacterial properties, including their potential in cancer therapy. For instance, certain derivatives have shown promise in inducing apoptosis in cancer cells through mechanisms involving increased ROS levels and mitochondrial dysfunction. This research opens new avenues for oxazolidinones in medicinal chemistry and therapeutic applications (Armentano et al., 2020).

Mechanism of Action

The oxazolidin-2-ones are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis . For instance, linezolid (LZD), the first synthetic oxazolidin-2-one antimicrobial agent, has shown potent efficacy against Gram-positive bacteria through the inhibition of bacterial protein synthesis .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The synthesis of substituted oxazolidin-2-one motifs has drawn a considerable amount of interest from the synthetic community . These functionalized oxazolidin-2-one compounds have demonstrated a wide spectrum of pharmacological properties . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of these compounds in pharmaceuticals and other fields .

properties

IUPAC Name

5,5-diethyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-7(4-2)5-8-6(9)10-7/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKESKZXXTJESEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC(=O)O1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325267
Record name 5,5-diethyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63461-25-6
Record name NSC409509
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-diethyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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